1-(2-(Benzyloxy)ethoxy)-2-bromobenzene
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Overview
Description
1-(2-(Benzyloxy)ethoxy)-2-bromobenzene is an organic compound that features a benzene ring substituted with a bromine atom and a benzyloxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-(Benzyloxy)ethoxy)-2-bromobenzene can be synthesized through a multi-step process involving the protection of hydroxyl groups, bromination, and etherification. One common method involves the initial protection of the hydroxyl group of 2-bromoethanol with a benzyl group, followed by etherification with 2-bromophenol under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Benzyloxy)ethoxy)-2-bromobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield products like 1-(2-(Benzyloxy)ethoxy)-2-aminobenzene.
- Oxidation reactions yield products like 1-(2-(Benzyloxy)ethoxy)-2-carboxybenzene.
- Reduction reactions yield products like 1-(2-(Benzyloxy)ethoxy)benzene .
Scientific Research Applications
1-(2-(Benzyloxy)ethoxy)-2-bromobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Benzyloxy)ethoxy)-2-bromobenzene involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Its molecular targets and pathways depend on the specific reactions it undergoes, such as nucleophilic substitution or oxidation .
Comparison with Similar Compounds
2-Benzyloxyethanol: Similar structure but lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Ethoxyethanol: Lacks both the benzyl and bromine groups, resulting in different chemical properties and applications.
Uniqueness: 1-(2-(Benzyloxy)ethoxy)-2-bromobenzene is unique due to the presence of both the benzyloxyethoxy group and the bromine atom, which confer distinct reactivity and versatility in synthetic applications .
Properties
IUPAC Name |
1-bromo-2-(2-phenylmethoxyethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO2/c16-14-8-4-5-9-15(14)18-11-10-17-12-13-6-2-1-3-7-13/h1-9H,10-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBUJRPCJIWYRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOC2=CC=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626300 |
Source
|
Record name | 1-[2-(Benzyloxy)ethoxy]-2-bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223555-55-3 |
Source
|
Record name | 1-[2-(Benzyloxy)ethoxy]-2-bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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